molecular formula C16H32O6 B130128 Decyl glucoside CAS No. 141464-42-8

Decyl glucoside

Cat. No.: B130128
CAS No.: 141464-42-8
M. Wt: 320.42 g/mol
InChI Key: JDRSMPFHFNXQRB-IWQYDBTJSA-N
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Description

Decyl glucoside, also known as this compound, is a useful research compound. Its molecular formula is C16H32O6 and its molecular weight is 320.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cosmetic and Personal Care Products

Decyl glucoside, derived from plant sources, is extensively used as a non-ionic surfactant in various cosmetic products. It's known for its skin-friendly properties, making it suitable for sensitive skin formulations. Studies have highlighted its use in rinse-off and leave-on cosmetics like shampoos, soaps, lotions, and creams due to its low irritancy and allergenicity. However, cases of allergic contact dermatitis to this compound have been reported, indicating a need for cautious use in certain individuals (Krehic & Avenel‐audran, 2009) (Blondeel, 2003) (Alfalah, Loranger, & Sasseville, 2017).

Industrial Applications

In industrial applications, this compound has been used as a corrosion inhibitor, particularly for magnesium-air batteries. Research has shown its efficacy in reducing the corrosion rate and enhancing battery performance, making it a valuable addition in the field of energy storage and battery technology (Deyab, 2016).

Environmental Benefits

This compound is recognized for its environmental friendliness due to its biodegradable nature. It's synthesized from renewable sources, contributing to its eco-friendly character. This aspect is particularly important in the context of sustainable chemistry and environmentally conscious manufacturing processes (Chung et al., 2019).

Allergic Contact Dermatitis Research

Despite its mild nature, the increasing use of this compound in various products has led to a rise in allergic contact dermatitis cases. Research in this area helps in understanding the allergenic potential of this compound, guiding safe usage in consumer products (Soriano et al., 2020) (Severin & Belsito, 2017).

Mechanism of Action

Target of Action

Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair . It is used in a variety of cosmetic formulations, including baby shampoos and products for individuals with sensitive skin . Its role is to cleanse, emulsify, and stabilize these products, enhancing their efficacy and absorption .

Mode of Action

This compound interacts with its targets by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . As a surfactant, it enables water and oils to mix for a cohesive blend, which is crucial in cosmetic formulations . This interaction results in a more seamless application and absorption of the product .

Biochemical Pathways

This compound operates through the mechanism of surfactants, creating a micelle structure that attracts and suspends dirt, oil, and impurities . Unlike harsh sulfate-based cleansers, this compound’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Pharmacokinetics

It is known that this compound is a mild surfactant that is easily rinsed off, leaving no residue that could block pores . This suggests that it has good bioavailability when applied topically.

Result of Action

The action of this compound results in the effective cleansing of the skin and hair. It removes dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . It also hydrates and protects the skin from drying out . In hair care, it helps remove buildup without stripping hair of color or natural oils .

Action Environment

This compound is considered environmentally friendly as it is biodegradable and derived from renewable resources . It is often derived from plant-based sources like corn and coconuts . Its action, efficacy, and stability are influenced by environmental factors, but it is generally stable in a variety of conditions due to its non-ionic nature .

Future Directions

The enzymatic synthesis of decyl glucoside via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides .

Biochemical Analysis

Biochemical Properties

Decyl glucoside is known for its role as a surfactant, which allows it to interact with various biomolecules. It has the ability to reduce surface tension between two phases, such as between a liquid and a solid or between two liquids . This property makes it an effective cleansing agent, capable of removing dirt and oil from the skin and hair .

Cellular Effects

This compound is gentle on the skin and is often used in products designed for sensitive skin types . It helps in removing dirt, oil, and hydrates the skin well . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its surfactant properties. It creates a micelle structure that attracts and suspends dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . Unlike harsh sulfate-based cleansers, this compound’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Temporal Effects in Laboratory Settings

This compound is known for its stability and is self-preserved, containing no added preservatives . Over time, it continues to exhibit its surfactant properties without significant degradation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally recognized as safe and mild, even at higher concentrations used in personal care products .

Transport and Distribution

This compound is primarily used topically in personal care products, where it is distributed across the surface of the skin or hair. It does not penetrate deeply into tissues but works at the surface level to cleanse and condition .

Subcellular Localization

As a surfactant used in topical applications, this compound does not have a specific subcellular localization. It functions at the cellular surface, interacting with the lipid bilayer of the skin cells to perform its cleansing and conditioning roles .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMPFHFNXQRB-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893008
Record name Decyl D-glucopyranoside
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Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS]
Record name D-Glucopyranose, oligomeric, decyl octyl glycosides
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CAS No.

54549-25-6, 68515-73-1, 141464-42-8
Record name Decyl D-glucopyranoside
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Record name Decyl D-glucoside
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Record name D-Glucopyranose, oligomeric, decyl octyl glycosides
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Record name Decyl D-glucopyranoside
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Record name D-Glucopyranose, oligomers, decyl octyl glycosides
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Record name Decyl D-glucoside
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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